Cas no 72235-53-1 (1-(3,4-difluorophenyl)methanamine)

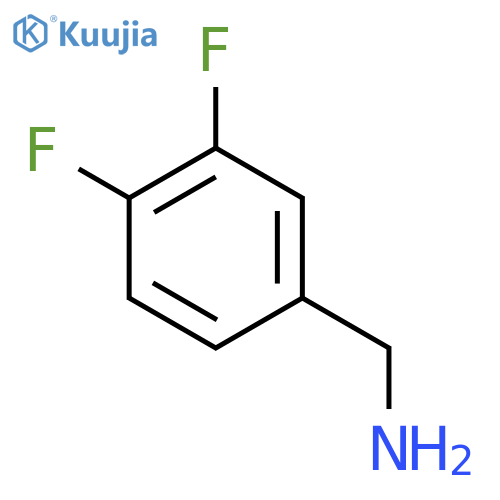

72235-53-1 structure

商品名:1-(3,4-difluorophenyl)methanamine

1-(3,4-difluorophenyl)methanamine 化学的及び物理的性質

名前と識別子

-

- 3,4-Difluorobenzylamine

- (3,4-Difluorophenyl)methanamine

- Benzenemethanamine, 3,4-difluoro-

- RARECHEM AL BW 0298

- 1-(3,4-difluorophenyl)methanamine

- MFCD00010145

- FT-0614287

- 72235-53-1

- SCHEMBL110823

- CS-0127972

- EINECS 276-503-6

- NS00061401

- InChI=1/C7H7F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2

- [(3,4-difluorophenyl)methyl]amine

- 3,4-difluorobenzyl-amine

- AKOS000130870

- W-104493

- 3,4-difluoro-benzylamine

- 3,4-Difluorobenzylamine, tech

- D3373

- 3,4-difluorobenzyl amine

- DTXSID00222548

- PS-8994

- 3,4-Difluorobenzylamine, 98%

- SB75403

- PHLZUDXEBCQHKM-UHFFFAOYSA-

- Z239626576

- A22200

- (3,4-Difluorobenzyl)amine

- (3,4-Difluorophenyl)methanamine;3,4-Difluorobenzenemethanamine

- (3,4-Difluorophenyl)methanamine #

- AC-7423

- CK2423

- EN300-35232

- AM20041079

- STL480836

- DB-347792

-

- MDL: MFCD00010145

- インチ: 1S/C7H7F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2

- InChIKey: PHLZUDXEBCQHKM-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1CN)F)F

- BRN: 6643539

計算された属性

- せいみつぶんしりょう: 143.05500

- どういたいしつりょう: 143.055

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 26A^2

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.21 g/mL at 25 °C(lit.)

- ゆうかいてん: 31

- ふってん: 179°C (rough estimate)

- フラッシュポイント: 華氏温度:174.2°f< br / >摂氏度:79°C< br / >

- 屈折率: n20/D 1.493(lit.)

- PSA: 26.02000

- LogP: 2.12380

- かんど: Air Sensitive

- ようかいせい: まだ確定していません。

1-(3,4-difluorophenyl)methanamine セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H227-H314

- 警告文: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P403+P235-P405-P501

- 危険物輸送番号:UN 2735 8/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S27-S36/37/39-S45-S25

-

危険物標識:

- 包装等級:III

- 包装カテゴリ:III

- 危険レベル:8

- ちょぞうじょうけん:Store at room temperature

- 危険レベル:8

- 包装グループ:III

- リスク用語:R34

- セキュリティ用語:8

1-(3,4-difluorophenyl)methanamine 税関データ

- 税関コード:2921499090

- 税関データ:

中国税関番号:

2921499090概要:

2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

1-(3,4-difluorophenyl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB102641-100 g |

3,4-Difluorobenzylamine, 97%; . |

72235-53-1 | 97% | 100g |

€289.20 | 2023-01-31 | |

| Enamine | EN300-35232-0.5g |

1-(3,4-difluorophenyl)methanamine |

72235-53-1 | 91.0% | 0.5g |

$19.0 | 2025-03-18 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3373-1G |

3,4-Difluorobenzylamine |

72235-53-1 | >98.0%(GC)(T) | 1g |

¥180.00 | 2024-04-16 | |

| eNovation Chemicals LLC | D397523-1g |

3,4-Difluorobenzylamine |

72235-53-1 | 97% | 1g |

$260 | 2024-05-24 | |

| Enamine | EN300-35232-5g |

(3,4-difluorophenyl)methanamine |

72235-53-1 | 91% | 5g |

$26.0 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198612-25g |

3,4-Difluorobenzyl amine |

72235-53-1 | 98% | 25g |

¥362.00 | 2024-05-02 | |

| Enamine | EN300-35232-50.0g |

1-(3,4-difluorophenyl)methanamine |

72235-53-1 | 91.0% | 50.0g |

$130.0 | 2025-03-18 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3373-5G |

3,4-Difluorobenzylamine |

72235-53-1 | >98.0%(GC)(T) | 5g |

¥630.00 | 2024-04-16 | |

| abcr | AB102641-25 g |

3,4-Difluorobenzylamine, 97%; . |

72235-53-1 | 97% | 25g |

€107.60 | 2023-01-31 | |

| TRC | D450935-500mg |

3,4-Difluorobenzylamine |

72235-53-1 | 500mg |

$64.00 | 2023-05-18 |

1-(3,4-difluorophenyl)methanamine サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:72235-53-1)1-(3,4-difluorophenyl)methanamine

注文番号:A943033

在庫ステータス:in Stock

はかる:100g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 15:45

価格 ($):171.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:72235-53-1)3,4-二氟苯甲胺

注文番号:LE1614385

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:29

価格 ($):discuss personally

1-(3,4-difluorophenyl)methanamine 関連文献

-

Le-Thu T. Nguyen,Xander K. D. Hillewaere,Roberto F. A. Teixeira,Otto van den Berg,Filip E. Du Prez Polym. Chem. 2015 6 1159

-

Abolfazl Olyaei,Mahdieh Sadeghpour,Mehdi Khalaj RSC Adv. 2020 10 30265

72235-53-1 (1-(3,4-difluorophenyl)methanamine) 関連製品

- 748124-46-1(3,4-Difluoro-N-methyl-benzylamine)

- 100-82-3(3-Fluorobenzylamine)

- 235088-69-4(3,4,5-Trifluorobenzylamine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:72235-53-1)3,4-Difluorobenzylamine

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:72235-53-1)3,4-Difluorobenzylamine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ